molecular formula C16H19N3O2 B2671520 (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2321333-16-6

(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2671520
CAS No.: 2321333-16-6
M. Wt: 285.347
InChI Key: XLZCZVHGAWJNHE-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic small molecule designed for medicinal chemistry and drug discovery research. Its structure integrates several privileged pharmacophores, suggesting broad potential for bioactivity. The molecule features a furan ring, a heterocycle commonly explored for its antiviral and antimicrobial properties . This is conjugated as a chalcone-mimetic enone system, a structural motif known in compounds that selectively target viral enzymes . The core of the molecule contains a piperidine moiety, a nitrogen heterocycle that is one of the most significant synthetic fragments in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals . Furthermore, the presence of a 1-methyl-1H-pyrazole substituent on the piperidine ring adds a complementary nitrogen-containing heterocycle, often used to fine-tune properties like solubility, metabolic stability, and target binding affinity. Given this strategic assembly of fragments, researchers can investigate this compound as a key intermediate or a novel chemical entity for developing modulators of druggable enzymes and receptors. Its primary research value lies in its potential as a precursor for synthesizing more complex bioactive molecules or as a tool compound for probing biological pathways in hit-to-lead optimization campaigns.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-14(9-10-17-18)15-6-2-3-11-19(15)16(20)8-7-13-5-4-12-21-13/h4-5,7-10,12,15H,2-3,6,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCZVHGAWJNHE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan, pyrazole, and piperidine rings through a series of condensation reactions under specific conditions, such as the presence of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated or nitrated pyrazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one. For instance, benzofuran-pyrazole derivatives exhibit significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Such findings suggest that the incorporation of pyrazole may enhance the efficacy of these compounds against various pathogens.

Antioxidant and Anti-inflammatory Effects

Compounds derived from similar scaffolds have demonstrated substantial antioxidant activity, with scavenging percentages between 84.16% and 90.52% against DPPH radicals . Additionally, they show notable anti-inflammatory effects, stabilizing human red blood cell membranes with percentages ranging from 86.70% to 99.25% . These properties are essential for developing therapeutic agents aimed at oxidative stress-related diseases.

DNA Gyrase B Inhibition

One of the significant findings related to the biological activity of pyrazole-based compounds is their ability to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. For example, certain derivatives have shown IC50 values comparable to established antibiotics like ciprofloxacin . This suggests that (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one could serve as a lead compound in developing new antibacterial agents.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzofuran–pyrazole compounds were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as effective alternatives in treating resistant infections.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The researchers observed that these compounds could significantly reduce inflammation markers in vitro, indicating their potential application in treating inflammatory diseases such as arthritis or colitis.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents/R-Groups Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity (Reported) Reference
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6f) Furan-2-yl, phthalazin-2(1H)-yl 242–244 IR: 3439 cm⁻¹ (NH₂); 1H-NMR: δ 8.01 (s, 1H) Anticancer (implied by diaminopyrimidine moiety)
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g) Thiophen-2-yl, phthalazin-2(1H)-yl 235–237 IR: 3452 cm⁻¹ (NH₂); 1H-NMR: δ 8.06 (s, 1H) Anticancer (implied)
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one 3,5-Dimethylpyrazole, 2,5-dimethylfuran N/A N/A Anti-inflammatory, analgesic
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Triazole, piperidin-1-yl N/A Crystal Space group P1, a = 12.9514 Å Chalcone-like bioactivity (implied)

Key Observations:

  • Heterocyclic Substituents: Replacement of furan with thiophene (6f vs. 6g) alters electronic properties (sulfur vs.
  • Piperidine vs. Phthalazine: The piperidine group in the target compound may enhance solubility compared to the planar phthalazine ring in 6f/6g, which could improve pharmacokinetics .
  • Bioactivity Trends: Pyrazole- and triazole-containing enones (e.g., compound 7a) show anti-inflammatory activity, suggesting the target compound may share similar mechanisms .

Spectral and Crystallographic Data

  • IR/NMR: The target compound’s furan and pyrazole groups would exhibit characteristic absorptions (e.g., furan C-O-C stretch at ~1600 cm⁻¹, pyrazole C=N at ~1500 cm⁻¹) and deshielded protons in NMR (δ 6.3–8.0 ppm) .

Research Findings and Implications

  • Substituent Impact: Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity of the α,β-unsaturated system, increasing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
  • Piperidine Flexibility: The piperidine ring’s conformational flexibility may improve binding to sterically constrained targets (e.g., kinase ATP pockets) compared to rigid phthalazine derivatives .
  • Bioactivity Prediction: Based on analogues, the target compound may exhibit dual activity as a kinase inhibitor (pyrazole moiety) and antimicrobial agent (furan moiety) .

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the synthesis, characterization, and biological activities of this specific compound based on recent research findings.

Synthesis and Characterization

The synthesis of the compound involves the reaction of furan and pyrazole derivatives, typically utilizing piperidine as a substituent. The compound can be synthesized through various methods, including reflux conditions in appropriate solvents, followed by purification processes such as chromatography. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one have shown promising results in inhibiting cancer cell proliferation. One study reported that a related pyrazole derivative displayed an IC50 value of 0.07 µM against the EGFR (Epidermal Growth Factor Receptor), comparable to the standard drug erlotinib .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, certain compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. A novel series of pyrazole derivatives demonstrated significant anti-inflammatory effects in vivo, with some compounds achieving comparable efficacy to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, one study highlighted that specific pyrazole derivatives exhibited effective antibacterial activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Case Studies

Several case studies have illustrated the biological efficacy of pyrazole derivatives:

  • Study on Anticancer Properties : A compound structurally similar to (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.
  • Evaluation of Anti-inflammatory Effects : In a controlled experiment involving carrageenan-induced edema in rats, a related pyrazole derivative exhibited a marked reduction in inflammation, highlighting its therapeutic potential for inflammatory diseases.
  • Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against common pathogens, revealing strong inhibitory effects against both Gram-positive and Gram-negative bacteria.

Data Tables

Activity IC50 Value Reference
EGFR Inhibition0.07 µM
Anti-inflammatoryComparable to Indomethacin
Antimicrobial (E. coli)Effective

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one?

Methodological Answer: The compound is synthesized via multi-step protocols, often involving:

  • Claisen-Schmidt Condensation : Between furan-2-carbaldehyde and a ketone derivative (e.g., 1-(2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl)propan-1-one) in ethanol or methanol under reflux (60–80°C, 6–12 hrs) with NaOH/KOH as a base .
  • Piperidine Functionalization : The piperidine ring is modified via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling introduces the pyrazole moiety using Pd catalysts .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (2E)-configuration via coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans double bonds) and piperidine/pyrazole ring integration .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., dihedral angles between furan and piperidine rings) .
  • HR-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 354.18) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Predict binding affinities to targets like kinases or GPCRs using crystal structures from the PDB. Focus on hydrogen bonds between the furan oxygen and catalytic residues .
  • DFT Calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points. Validate via ANOVA and post-hoc tests (p < 0.05) .
  • Off-Target Profiling : Screen against unrelated targets (e.g., CYP450 enzymes) to rule out nonspecific effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Use hydrochloride salts to enhance aqueous solubility (tested via shake-flask method, pH 7.4) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .
  • Prodrug Design : Introduce ester groups at the ketone moiety, hydrolyzed in vivo by esterases .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Replace furan with thiophene or pyridine to assess π-electron effects .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 1-position to enhance target affinity .
  • Pharmacophore Mapping (MOE) : Identify critical features (e.g., hydrogen bond acceptors) using active/inactive analogs .

Q. What in vitro models assess metabolic stability and potential toxicity?

Methodological Answer:

  • Hepatocyte Incubations : Measure half-life (t₁/₂) in human liver microsomes (HLMs) with NADPH cofactors .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to quantify IC₅₀ values .
  • Ames Test : Screen for mutagenicity in TA98/Salmonella strains .

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